molecular formula C12H18N2O B2442484 4-(aminomethyl)-N,N-diethylbenzamide CAS No. 926189-99-3

4-(aminomethyl)-N,N-diethylbenzamide

Cat. No.: B2442484
CAS No.: 926189-99-3
M. Wt: 206.289
InChI Key: UCWAKSWBYWRMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(aminomethyl)-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with an aminomethyl group at the para position and an N,N-diethylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N,N-diethylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzoic acid with diethylamine in the presence of a coupling reagent such as DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) . The reaction typically proceeds under mild conditions, yielding the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

4-(aminomethyl)-N,N-diethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N,N-diethylbenzamide involves its interaction with molecular targets such as receptor tyrosine kinases. The compound acts as an inhibitor, binding to the active site of the kinase and preventing its phosphorylation activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzoic acid
  • N,N-diethylbenzamide
  • 4-(aminomethyl)-N,N-dimethylbenzamide

Uniqueness

4-(aminomethyl)-N,N-diethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its combination of an aminomethyl group and a diethylamide group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-(aminomethyl)-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)11-7-5-10(9-13)6-8-11/h5-8H,3-4,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWAKSWBYWRMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N,N-diethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)-N,N-diethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-(aminomethyl)-N,N-diethylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(aminomethyl)-N,N-diethylbenzamide
Reactant of Route 5
Reactant of Route 5
4-(aminomethyl)-N,N-diethylbenzamide
Reactant of Route 6
Reactant of Route 6
4-(aminomethyl)-N,N-diethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.